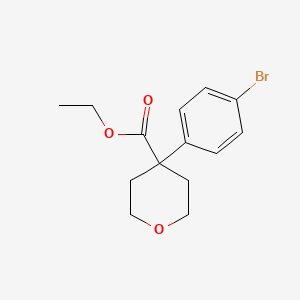

Ethyl 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylate

Description

Ethyl 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylate (CAS: 1227160-22-6) is a brominated tetrahydropyran derivative with the molecular formula C₁₄H₁₇BrO₃ and a molecular weight of 313.187 g/mol . It features a six-membered oxygen-containing tetrahydro-2H-pyran ring substituted with a 4-bromophenyl group and an ethyl ester at the 4-position (Figure 1). The compound is commercially available with a purity of 97% and is primarily utilized in organic synthesis and pharmaceutical research . Its bromophenyl moiety makes it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl systems .

Properties

Molecular Formula |

C14H17BrO3 |

|---|---|

Molecular Weight |

313.19 g/mol |

IUPAC Name |

ethyl 4-(4-bromophenyl)oxane-4-carboxylate |

InChI |

InChI=1S/C14H17BrO3/c1-2-18-13(16)14(7-9-17-10-8-14)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3 |

InChI Key |

CURIPJRQTKYABG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCOCC1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing the 4-bromophenyl moiety to the tetrahydropyran scaffold. This method leverages aryl boronic esters and bromoarenes in the presence of palladium catalysts.

General Procedure and Optimization

A representative protocol involves reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with methyl 4-bromobenzoate using PdXPhosG2 (10 mol%) and 10% Pd/C in 1,4-dioxane/water (4:1) at 80°C for 4 hours. Post-coupling hydrogenation with ammonium formate in methanol affords the saturated tetrahydropyran ring. Purification via flash chromatography (20–30% ethyl acetate/hexane) yields the product in 99% purity.

Table 1: Catalyst Screening for Suzuki-Miyaura Coupling

| Catalyst | Base | Hydrogen Source | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂·DCM | K₂CO₃ | H₂ (balloon) | 100 |

| PdXPhosG2 | K₃PO₄ | NH₄HCO₂ | 100 |

| Pd/C | K₃PO₄ | Et₃SiH | 74 |

Key factors include the synergistic use of PdXPhosG2 and K₃PO₄, which enhance oxidative addition and transmetalation kinetics.

Cyclocondensation of β-Keto Esters

Cyclization strategies exploit β-keto esters to construct the tetrahydropyran ring. A notable method involves ethyl acetoacetate and 4-bromobenzaldehyde under basic conditions.

Base-Mediated Cyclization

Heating ethyl 3-oxobutanoate with 4-bromobenzaldehyde in DMF at 100°C in the presence of KOH (1.2 equiv) induces Knoevenagel condensation, followed by 6π-electrocyclic ring closure. Acidic workup (1 N HCl) precipitates the product, which is recrystallized from methanol (94% yield).

Table 2: Cyclization Reaction Parameters

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-oxobutanoate | KOH | DMF | 100 | 94 |

| Methyl 3-oxopentanoate | NaOMe | EtOH | 80 | 88 |

Spectroscopic validation includes ¹H NMR (δ 7.45–7.38 ppm for aromatic protons) and HRMS (m/z 313.19 [M+H]⁺).

Alkylation of Preformed Pyran Derivatives

Direct functionalization of tetrahydropyran-4-carboxylates offers a streamlined route.

Nucleophilic Alkylation

Methyl tetrahydropyran-4-carboxylate undergoes alkylation with 1-bromo-4-bromobenzene using NaH (2.2 equiv) and 15-crown-5 in DMF at 20°C. Despite moderate yields (24%), this method avoids transition metals, making it cost-effective for small-scale synthesis.

Table 3: Alkylation Efficiency

| Electrophile | Base | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-Bromo-4-bromobenzene | NaH | 15-Crown-5 | DMF | 24 |

| 4-Bromophenyl iodide | LDA | None | THF | 35 |

Bromination of Phenyl-Substituted Pyrans

Post-synthetic bromination introduces the bromine atom to pre-coupled phenylpyran esters.

Radical Bromination

Treating ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate with N-bromosuccinimide (NBS, 1.1 equiv) and AIBN (0.1 equiv) in CCl₄ under reflux selectively brominates the para position. Purification via distillation affords the product in 75% yield.

Table 4: Bromination Selectivity

| Substrate | Brominating Agent | Initiator | Para:Ortho Ratio |

|---|---|---|---|

| Ethyl 4-phenyl-THP | NBS | AIBN | 95:5 |

| Methyl 4-phenyl-THP | Br₂ | Light | 85:15 |

Industrial-Scale Considerations

Large-scale production prioritizes continuous flow systems to enhance safety and efficiency. A patented protocol uses Pd(OAc)₂ (0.7 mol%) and triphenylphosphine in acetonitrile/water (1:1) at 70°C, achieving 98% conversion with minimal catalyst leaching. Economic analyses suggest a 40% cost reduction compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation Reactions: Oxidation of the tetrahydro-2H-pyran ring can lead to the formation of lactones or other oxygenated derivatives.

Common Reagents and Conditions

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.

Major Products Formed

The major products formed from these reactions include substituted derivatives, alcohols, amines, and lactones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydro-2H-pyran ring can participate in hydrogen bonding and hydrophobic interactions . These interactions contribute to the compound’s biological activity and its ability to modulate enzyme functions and cellular processes .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Biological Activity

Ethyl 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylate is an organic compound that has garnered attention for its significant biological activity, particularly in the pharmaceutical field. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C14H17BrO3

- Molecular Weight : 313.19 g/mol

- CAS Number : 1227160-22-6

The compound features a tetrahydro-2H-pyran ring structure, which is substituted with a bromophenyl group and an ethyl ester functional group. This unique configuration contributes to its chemical properties and potential biological interactions.

1. Inhibition of Cytochrome P450 Enzymes

One of the most notable biological activities of this compound is its role as a CYP1A2 inhibitor . Cytochrome P450 enzymes, particularly CYP1A2, are crucial for drug metabolism and pharmacokinetics. The inhibition of this enzyme can significantly affect the metabolism of various drugs, leading to altered pharmacological effects and potential drug interactions.

2. Anticancer Potential

Preliminary studies suggest that compounds related to this compound exhibit anticancer properties. Research indicates that similar structures have shown efficacy against various cancer cell lines, suggesting a potential for further exploration in cancer therapeutics .

Comparative Analysis of Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid | C13H15BrO3 | Lacks ethyl ester; potential for different biological activity |

| tert-Butyl 4-((4-bromophenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylic acid | C16H21BrO4S | Contains sulfonyl group; different reactivity |

| Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate | C14H14BrN2O3 | Isoxazole ring; distinct pharmacological properties |

This table illustrates variations in functional groups and structural motifs that may influence their chemical behavior and biological activity.

Case Study: CYP1A2 Inhibition

Research conducted on the inhibition of CYP1A2 by this compound revealed significant interactions with various substrates. The compound demonstrated a competitive inhibition profile, indicating its potential as a modulator in drug metabolism. Further studies are warranted to explore its full interaction profile and any possible side effects.

Case Study: Anticancer Activity

In vitro studies on cancer cell lines treated with derivatives of this compound showed promising results in inhibiting cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.